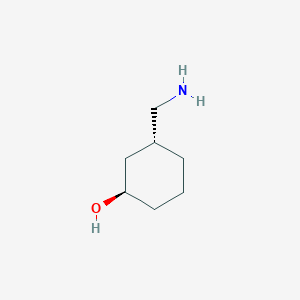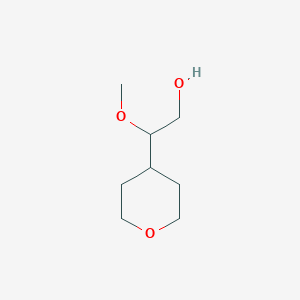![molecular formula C19H20FNO5S B2603508 3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine CAS No. 2034563-41-0](/img/structure/B2603508.png)
3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Benzo[d][1,3]dioxol-5-yl)-1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidine, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BDP belongs to the class of pyrrolidine compounds and is known to exhibit various biological activities.
Scientific Research Applications
Chemical Synthesis and Characterization:
- Rearrangement and Coordination: A study by Bermejo et al. (2000) in the New Journal of Chemistry explored the synthesis and characterization of compounds involving benzo[d]imidazole structures, closely related to your compound of interest. This research provides insights into the rearrangement and coordination properties of similar compounds (Bermejo et al., 2000).
- Metal Complex Formation: Another study by Sousa et al. (2001) in the same journal investigated the formation of metal complexes with similar compounds, which is crucial for understanding the applications in catalysis and material science (Sousa et al., 2001).
Applications in Polymer Science:
- Photosensitive Poly(benzoxazole) Precursors: Ebara et al. (2002) in the Journal of Polymer Science Part A developed a new photosensitive poly(benzoxazole) precursor using a compound structurally similar to yours. This highlights potential applications in photoresist materials for lithography (Ebara et al., 2002).
Advanced Material Development:
- Conducting Polymers: A study by Sotzing et al. (1996) in Macromolecules synthesized a series of derivatized bis(pyrrol-2-yl) arylenes, which are structurally related to your compound, for use in conducting polymers. This research is significant for electronic material development (Sotzing et al., 1996).
Molecular Docking and Medicinal Chemistry:
- Antimicrobial and Antitubercular Agents: Research by Shingare et al. (2022) in Polycyclic Aromatic Compounds involved the synthesis and evaluation of benzene sulfonamide pyrazole oxadiazole derivatives, which have structural similarities to your compound, for antimicrobial and antitubercular applications. This demonstrates the potential use in drug discovery (Shingare et al., 2022).
Photovoltaic Studies:
- Dicopper(I) Complexes for Solar Cells: A study by Jayapal et al. (2018) in Inorganic Chemistry synthesized Cu(I) complexes with pyridinyl-based ligands for use in dye-sensitized solar cells. This indicates potential applications of similar compounds in renewable energy technologies (Jayapal et al., 2018).
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO5S/c1-2-24-17-6-4-15(10-16(17)20)27(22,23)21-8-7-14(11-21)13-3-5-18-19(9-13)26-12-25-18/h3-6,9-10,14H,2,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYGKPSAQWQXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4R)-rel-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2603429.png)


![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-2-yl)methanone](/img/structure/B2603433.png)
![6-[(4-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2603434.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2,4-dimethoxyphenyl)oxalamide](/img/structure/B2603439.png)

![methyl 2-[(2S)-1-(tert-butoxycarbonyl)pyrrolidin-2-yl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2603443.png)



![N-[1-(4-Cyclopentyloxyphenyl)propyl]but-2-ynamide](/img/structure/B2603448.png)